An In-depth Technical Guide to 2,5-Dimethoxytoluene: Properties, Synthesis, and Derivatives
An In-depth Technical Guide to 2,5-Dimethoxytoluene: Properties, Synthesis, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dimethoxytoluene, a versatile aromatic organic compound. It details the physicochemical and spectral properties of the molecule, presents established experimental protocols for its synthesis and key reactions, and explores the biological significance of its derivatives, particularly their interaction with serotonin (B10506) receptors. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
2,5-Dimethoxytoluene, also known as 2-methylhydroquinone dimethyl ether, is a clear, light yellow liquid at room temperature.[1] It is characterized by a toluene (B28343) backbone substituted with two methoxy (B1213986) groups at the 2 and 5 positions.[2] This substitution pattern significantly influences its chemical reactivity, particularly in electrophilic aromatic substitution reactions.
Table 1: Physicochemical Properties of 2,5-Dimethoxytoluene
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| CAS Number | 24599-58-4 | [4] |
| Appearance | Clear light yellow liquid | [1] |
| Boiling Point | 218-220 °C at 751 mmHg | [5] |
| Density | 1.049 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.522 | [5] |
Spectroscopic Data
The structural features of 2,5-dimethoxytoluene have been extensively characterized using various spectroscopic techniques. The following tables summarize key spectral data.
Table 2: ¹H NMR Spectral Data of 2,5-Dimethoxytoluene
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.70 - 7.00 | m | 3H | Aromatic protons |
| ~3.75 | s | 6H | Methoxy protons (two singlets) |
| ~2.15 | s | 3H | Methyl protons |
| Note: Approximate chemical shifts; can vary based on solvent and experimental conditions.[6] |
Table 3: ¹³C NMR Spectral Data of 2,5-Dimethoxytoluene
| Chemical Shift (ppm) | Assignment |
| ~15-20 | Methyl carbon |
| ~55-60 | Methoxy carbons |
| ~110-160 | Aromatic carbons |
| Note: Approximate chemical shifts; can vary based on solvent and experimental conditions.[6] |
Table 4: IR Spectral Data of 2,5-Dimethoxytoluene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| Below 3000 | Strong | Aliphatic C-H stretch |
| 1750-1735 | Strong | C=O stretch (in derivatives) |
| 1250-1000 | Strong | C-O stretch (ether) |
| Note: Characteristic absorption bands. The IR spectrum of 2,5-dimethoxytoluene has been utilized to study the mechanism of acid-catalyzed rearrangements of other organic compounds.[7] |
Table 5: Mass Spectrometry Data of 2,5-Dimethoxytoluene
| m/z | Ion |
| 152 | [M]⁺ (Molecular ion) |
| 137 | [M-CH₃]⁺ |
| Note: The mass spectrum is characterized by a molecular ion peak at m/z 152 and a key fragment ion at m/z 137.[6][8] |
Experimental Protocols
2,5-Dimethoxytoluene serves as a crucial intermediate in the synthesis of more complex molecules, notably in the pharmaceutical field.[2] Detailed below are established protocols for its synthesis and a key subsequent reaction.
Synthesis of 2,5-Dimethoxytoluene from 2-Methylhydroquinone
This procedure outlines the methylation of 2-methylhydroquinone using dimethyl sulfate.
Experimental Workflow: Synthesis of 2,5-Dimethoxytoluene
Caption: Workflow for the synthesis of 2,5-dimethoxytoluene.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-methylhydroquinone in acetone.
-
To the stirred solution, add anhydrous potassium carbonate followed by the dropwise addition of dimethyl sulfate.
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Pour the resulting residue into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to yield 2,5-dimethoxytoluene.
Oxidation to 2,5-Dimethoxy-4-methylbenzaldehyde (B127970)
A primary application of 2,5-dimethoxytoluene is its oxidation to 2,5-dimethoxy-4-methylbenzaldehyde, a valuable precursor in pharmaceutical synthesis.[9]
Experimental Workflow: Oxidation of 2,5-Dimethoxytoluene
Caption: Workflow for the oxidation of 2,5-dimethoxytoluene.
Procedure using Selenium Dioxide:
-
Dissolve 2,5-dimethoxytoluene (18.2 g) in benzene (60 ml) in a suitable flask.[9]
-
Add finely powdered selenium dioxide (5.5 g) to the solution.[9]
-
Heat the suspension and carry out azeotropic distillation until the formation of water ceases.[9]
-
After the reaction is complete, distill the residue under reduced pressure to obtain 2,5-dimethoxy-4-methylbenzaldehyde (yield: 11.5 g, 63.8%).[9]
Alternative Procedure using Gattermann Reaction: This compound can also be synthesized from 2,5-dimethoxytoluene using hydrogen cyanide and aluminum chloride in a Gattermann reaction, with a reported yield of 89.6%.[9]
Biological Activity of Derivatives and Signaling Pathways
Derivatives of 2,5-dimethoxytoluene, particularly 2,5-dimethoxyphenethylamines (commonly known as the 2C-x family), exhibit significant biological activity. These compounds are known to interact with serotonin receptors in the central nervous system, with a notable affinity for the 5-HT₂A receptor.[1][7] The interaction of these molecules with the 5-HT₂A receptor is believed to be the primary mechanism for their psychoactive effects.[1][2]
The 2,5-dimethoxy substitution pattern is a key structural motif for potent agonist activity at the 5-HT₂A receptor.[1] Agonist binding to this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to downstream cellular responses.
Signaling Pathway: 5-HT₂A Receptor Activation by a 2,5-Dimethoxyphenethylamine Derivative
Caption: Activation of the 5-HT₂A receptor signaling pathway.
This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various downstream cellular effects. The study of these interactions is crucial for understanding the therapeutic potential and risks associated with these compounds.
Conclusion
2,5-Dimethoxytoluene is a compound of significant interest due to its utility as a synthetic intermediate for a range of valuable molecules, including those with potent biological activities. This guide has provided a detailed overview of its properties, synthesis, and the mechanistic action of its derivatives. The presented data and protocols are intended to support further research and development in the fields of organic and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. scbt.com [scbt.com]
- 5. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. 2,5-Dimethoxytoluene | 24599-58-4 | Benchchem [benchchem.com]
- 7. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethoxytoluene | C9H12O2 | CID 90552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
